Unique MS/MS Transition for Specific Quantitation
In validated LC-MS/MS assays, Aprepitant-M3 (ND-AP) is specifically quantified using a distinct precursor→product ion transition (m/z 438→180), which is entirely different from that of the parent drug Aprepitant (m/z 535→277) and the secondary metabolite ND-CAP (m/z 452→223). This difference enables unequivocal differentiation and simultaneous quantitation from complex biological matrices, a feature not shared by structurally similar analogs [1].
| Evidence Dimension | LC-MS/MS Precursor→Product Ion Transition |
|---|---|
| Target Compound Data | m/z 438→180 (Aprepitant-M3 / ND-AP) |
| Comparator Or Baseline | m/z 535→277 (Aprepitant, parent drug); m/z 452→223 (ND-CAP, secondary metabolite) |
| Quantified Difference | Distinct MS/MS transition enabling specific detection without cross-interference |
| Conditions | HPLC with APCI-MS/MS in positive ionization mode using a heated nebulizer interface |
Why This Matters
This unique mass transition is essential for the specific and interference-free quantitation of Aprepitant-M3 in pharmacokinetic studies, where the parent drug and other metabolites co-elute.
- [1] Chavez-Eng CM, Constanzer ML, Matuszewski BK. Simultaneous determination of Aprepitant and two metabolites in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection. J Pharm Biomed Anal. 2004;35(5):1213-1229. doi:10.1016/j.jpba.2004.03.005 View Source
